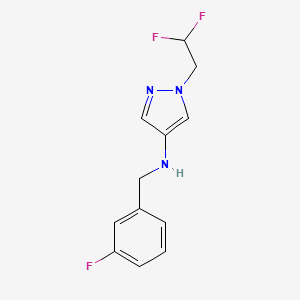
1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is a heterocyclic compound that combines the structural features of quinoline and pyrrole. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the condensation of quinoline derivatives with pyrrole derivatives under specific reaction conditions. One common method involves the reaction of 2-oxo-1,2-dihydroquinoline with maleimide in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline and pyrrole compounds .
Scientific Research Applications
1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share the quinoline core structure and exhibit similar biological activities.
2-oxo-1,2-dihydroquinoline derivatives: These compounds are structurally related and have comparable chemical reactivity and applications.
Uniqueness
1-(2-oxo-1,2-dihydroquinolin-1-yl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to the combination of quinoline and pyrrole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H8N2O3 |
|---|---|
Molecular Weight |
240.21 g/mol |
IUPAC Name |
1-(2-oxoquinolin-1-yl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H8N2O3/c16-11-6-5-9-3-1-2-4-10(9)14(11)15-12(17)7-8-13(15)18/h1-8H |
InChI Key |
KUORVLPNYLDNOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)N2N3C(=O)C=CC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




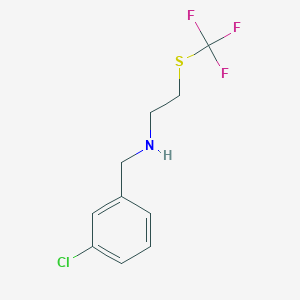


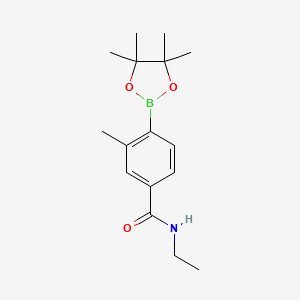
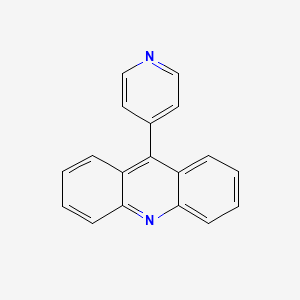
![(3R)-3-[4-(trifluoromethyl)phenyl]piperidine](/img/structure/B11758880.png)
![3-Methyl-1H-Pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11758883.png)
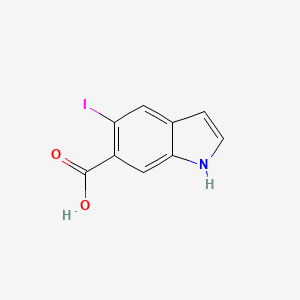
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758901.png)
![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11758904.png)

